Lipophilicity Differentiation: Calculated LogP of the 2-Ethyl HCl Salt versus Free Base and Non-Ethyl Analog
The target compound (hydrochloride salt, CAS 1909311-79-0) exhibits a calculated LogP of 1.21. This represents a +0.42 log unit increase over its own free base form (CAS 1516293-51-8, LogP = 0.79) and a +0.98 log unit increase over the non-ethyl analog 2-amino-2-(thiazol-4-yl)acetic acid (CAS 50499-25-7, LogP = 0.23) . The 2-ethyl substituent is the primary driver of the >4-fold increase in calculated partition coefficient relative to the unsubstituted thiazole analog, translating to predictably higher membrane permeability in passive diffusion models.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.21 (HCl salt, CAS 1909311-79-0) |
| Comparator Or Baseline | Comparator 1: free base (CAS 1516293-51-8), LogP = 0.79. Comparator 2: non-ethyl analog (CAS 50499-25-7), LogP = 0.23 |
| Quantified Difference | ΔLogP = +0.42 vs. free base; ΔLogP = +0.98 vs. non-ethyl analog |
| Conditions | In silico calculated LogP values reported by chemical suppliers (Leyan, ChemScene); consistent computational methodology across entries |
Why This Matters
A LogP shift of nearly one full unit predicts substantially different membrane partitioning behavior, directly impacting decisions in prodrug design, peptide permeability engineering, and chromatographic method development where the 2-ethyl substituent provides a meaningful hydrophobicity handle absent in the non-ethyl analog.
